
3,5-Dimethyl-4-P-tolylsulfanyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,5-Dimethyl-4-P-tolylsulfanyl-1H-pyrazole” is a chemical compound with the linear formula C12H14N2S . It has a molecular weight of 218.323 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3,5-Dimethyl-4-P-tolylsulfanyl-1H-pyrazole” are not well-documented . Its molecular weight is 218.32 .Aplicaciones Científicas De Investigación
Antidiabetic Activity
One of the significant applications of 3,5-Dimethyl-4-P-tolylsulfanyl-1H-pyrazole derivatives is in the field of diabetes treatment. Soliman's research highlights the preparation of various sulfonylurea derivatives of 3,5-disubstituted pyrazoles, including 3,5-Dimethyl-4-P-tolylsulfanyl-1H-pyrazole, which exhibited antidiabetic activity, indicating their potential as hypoglycemic agents (Soliman, 1979).
Synthetic Route and Kinetics
Maw‐Ling Wang and colleagues explored the novel synthetic route and kinetic study for the synthesis of a related compound, 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole. Their study involved reacting 3,5-dimethyl pyrazole with 1-bromo-3-phenyl propane under phase transfer catalysis and ultrasonic irradiation conditions, indicating the versatility in synthesizing pyrazole derivatives (Wang et al., 2015).
Coordination Chemistry
Cui, Cao, and Tang’s study on diorganotin(IV) derivatives containing the 3,5-dimethyl-4-(4′-pyridyl)pyrazole ligand reveals the application of pyrazole derivatives in coordination chemistry. They synthesized various adducts and complexes, demonstrating the ligand's ability to coordinate with tin atoms, which is crucial in the field of organometallic chemistry (Cui, Cao, & Tang, 2005).
Corrosion Inhibition
Hengliang Wang and colleagues conducted a theoretical study on bipyrazolic-type organic compounds, including 3,5-dimethyl-1H-pyrazole derivatives, to investigate their potential activity as corrosion inhibitors. Their density functional theory (DFT) calculations provided insights into the compounds' efficiency as inhibitors, highlighting another application of pyrazole derivatives in material science (Wang et al., 2006).
Synthesis Mechanism Analysis
Gao et al. utilized in situ ATR-FTIR combined with the SIMPLISMA algorithm to investigate the synthesis mechanism of a related compound, 4-amino-3,5-dimethyl pyrazole. Their approach in studying the synthesis mechanism provides a methodological application in chemical synthesis and analysis (Gao et al., 2016).
Electrochemical Applications
The electrochemically catalyzed N–N coupling and ring cleavage reaction of 3,5-dimethyl-1H-pyrazole, investigated by Zandi, Sharafi-kolkeshvandi, and Nikpour, demonstrate the potential application of pyrazole derivatives in electro-organic synthesis. Their findings contribute to the field of electrochemistry and organic synthesis (Zandi, Sharafi-kolkeshvandi, & Nikpour, 2021).
Safety and Hazards
Propiedades
IUPAC Name |
3,5-dimethyl-4-(4-methylphenyl)sulfanyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-8-4-6-11(7-5-8)15-12-9(2)13-14-10(12)3/h4-7H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMKFXZYJZRTGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(NN=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-4-P-tolylsulfanyl-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[(4-Bromophenyl)methyl]indol-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2575692.png)
![5,6-dichloro-N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2575698.png)

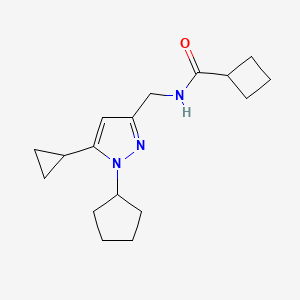
![(5-bromofuran-2-yl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2575702.png)
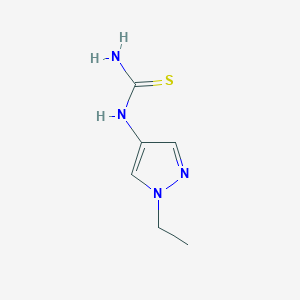
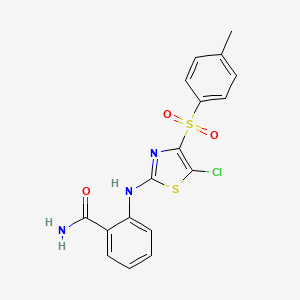

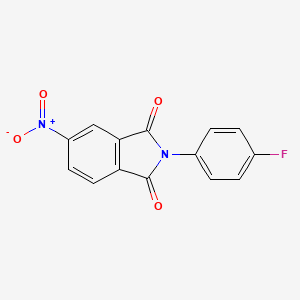
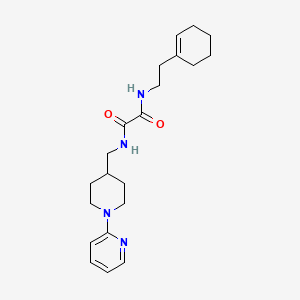
![4-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2575709.png)
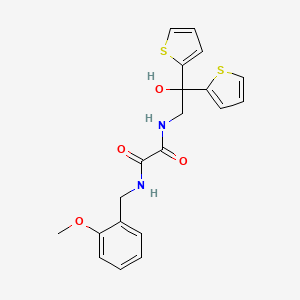
![N-[4-(tert-butylsulfamoyl)phenyl]-2-(pyridin-2-yl)quinoline-4-carboxamide](/img/structure/B2575711.png)
